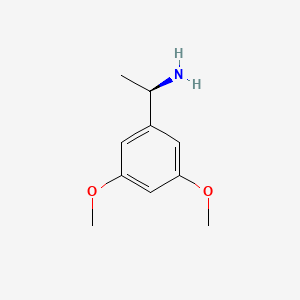

(R)-1-(3,5-dimethoxyphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-(3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO2 . It is also known as Benzenemethanamine, 3,5-dimethoxy-alpha-methyl-, hydrochloride . The compound is available in solid form and is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “®-1-(3,5-dimethoxyphenyl)ethanamine” is 1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

“®-1-(3,5-dimethoxyphenyl)ethanamine” has a molecular weight of 217.7 . It is a solid at room temperature and is typically stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Chemical Mechanisms and Lignin Acidolysis

One area of research involves the chemical mechanisms underlying lignin acidolysis, where derivatives of dimethoxyphenyl)ethanamine may play a role. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have highlighted the significant differences in reaction mechanisms depending on the presence of the γ-hydroxymethyl group and the potential for hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (T. Yokoyama, 2015).

Anti-inflammatory Potential

Research into the anti-inflammatory potential of compounds structurally similar to (R)-1-(3,5-dimethoxyphenyl)ethanamine, specifically those acting as serotonin (5-HT)2A receptor agonists, has shown promise. These compounds, known as psychedelics, have demonstrated potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioural levels, suggesting a novel mechanism of action for inflammation control (T. Flanagan & C. Nichols, 2018).

Quantitative Analysis of Natural Products

The quantitative nuclear magnetic resonance (qNMR) technique, particularly 1H qNMR, has been applied to the analysis of natural products, including those containing dimethoxyphenyl)ethanamine structures. This method is essential for the simultaneous selective recognition and quantitative determination of metabolites in complex biological matrices, showcasing the analytical potential of qNMR in natural products research (G. Pauli, B. Jaki, & D. Lankin, 2005).

Exploration in Coordination Chemistry for Cancer Therapy

Rhenium compounds, including those with structural similarities to (R)-1-(3,5-dimethoxyphenyl)ethanamine, have been explored for their cytotoxic properties and potential in cancer therapy. Studies have focused on designing compounds with specific ligands to modulate properties such as lipophilicity, cellular uptake, and cytotoxicity. These compounds are being investigated for their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition (E. Bauer et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914010 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-dimethoxyphenyl)ethanamine | |

CAS RN |

97294-78-5 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)